N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide
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Overview
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a synthetic organic compound that belongs to the benzothiazole family
Preparation Methods
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and a suitable leaving group.
Coupling with Benzamide: The final step involves coupling the benzothiazole derivative with 4-isopropoxybenzamide using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced with other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Agriculture: It has shown promise as a fungicide, exhibiting activity against various plant pathogens.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory and anticancer effects.
Signal Transduction Pathways: It can modulate signal transduction pathways by affecting the activity of key proteins and receptors involved in cell growth and survival.
Comparison with Similar Compounds
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide can be compared with other benzothiazole derivatives:
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds have shown similar anti-inflammatory and anticancer activities but differ in their specific molecular targets and potency.
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxybenzamide: This compound has been studied for its antimicrobial properties and exhibits different biological activities compared to this compound.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-9(2)23-12-5-3-10(4-6-12)16(22)21-17-20-15-13(19)7-11(18)8-14(15)24-17/h3-9H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXRSNILFDSMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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